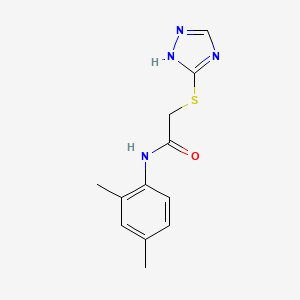![molecular formula C16H23N3O2S B5752557 2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide, also known as MPTP, is a compound that has been used in scientific research for its potential in understanding the mechanisms of Parkinson's disease.
Wirkmechanismus
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide is converted into the toxic metabolite MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ then selectively damages dopaminergic neurons in the substantia nigra by inhibiting complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide-induced damage to dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the brain, resulting in symptoms similar to Parkinson's disease. These symptoms include tremors, rigidity, and bradykinesia.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide has been widely used in animal models to study Parkinson's disease due to its ability to selectively damage dopaminergic neurons in the substantia nigra. However, the use of 2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide in lab experiments is limited by its toxicity and potential for human exposure.
Zukünftige Richtungen
Future research on 2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide could focus on developing new treatments for Parkinson's disease based on the compound's mechanism of action. Other potential directions for research could include developing new animal models for studying the disease and investigating the potential use of 2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide in other neurological disorders.
Synthesemethoden
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide can be synthesized through a multi-step process involving the reaction of 4-(4-morpholinylmethyl)aniline with carbon disulfide and chloroacetyl chloride to form the intermediate 2-(4-morpholinylmethyl)thiazoline-4-carboxylic acid. This intermediate is then reacted with 2-methylpropanoyl chloride to form 2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide has been used in scientific research to study the mechanisms of Parkinson's disease. The compound is known to selectively damage dopaminergic neurons in the substantia nigra, resulting in symptoms similar to Parkinson's disease in humans. This makes 2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide a valuable tool for studying the disease and developing new treatments.
Eigenschaften
IUPAC Name |
2-methyl-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-12(2)15(20)18-16(22)17-14-5-3-13(4-6-14)11-19-7-9-21-10-8-19/h3-6,12H,7-11H2,1-2H3,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVJNUCRAPZSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)


![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)

![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)


![N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide](/img/structure/B5752573.png)